molecular formula C17H17FN2O5S2 B6522760 N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951894-50-1

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6522760
CAS No.: 951894-50-1
M. Wt: 412.5 g/mol
InChI Key: NCUNLTQBEROBKG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorophenyl group, a dimethyl-substituted benzene ring, and a 1,1,3-trioxo-thiazolidine moiety. This compound is structurally distinct due to the integration of a sulfonamide group with a thiazolidine ring system, which is oxidized to a sulfone (trioxo group).

Synthesis of analogous sulfonamide derivatives typically involves Friedel-Crafts reactions, nucleophilic substitutions, and cyclization steps. For example, hydrazinecarbothioamides and triazole derivatives are synthesized via reactions of sulfonyl-substituted benzoic acid hydrazides with isothiocyanates, followed by tautomerization or alkylation . Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and functional group integrity .

Properties

IUPAC Name

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S2/c1-11-9-13(20-16(21)7-8-26(20,22)23)10-12(2)17(11)27(24,25)19-15-6-4-3-5-14(15)18/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUNLTQBEROBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC=C2F)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17FN2O5S
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 951894-71-6

Synthesis

The synthesis of N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps including the formation of the thiazolidine ring and subsequent sulfonamide attachment. The reaction conditions often include solvents such as DMF and catalysts like triethylamine to facilitate the coupling reactions.

Anticancer Properties

Research indicates that compounds similar to N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide exhibit significant anticancer activity. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • CCRF-CEM (leukemia)

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at specific phases (G0-G1 and S phases) .

CompoundCell LineIC50 (µM)
N-(2-fluorophenyl)-...MDA-MB-2313.99 ± 0.21
N-(2-fluorophenyl)-...CCRF-CEM4.51 ± 0.24

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Increased levels of cleaved caspases suggest that the compound triggers programmed cell death.
  • Cell Cycle Arrest : The ability to halt cell cycle progression contributes to its efficacy against rapidly dividing cancer cells.

Cardiovascular Effects

Some studies have explored the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamide derivatives demonstrated a time-dependent decrease in perfusion pressure, suggesting potential applications in treating cardiovascular conditions .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • A study highlighted the synthesis and evaluation of benzenesulfonamides for their anticancer properties under hypoxic conditions .
  • Another investigation focused on the interaction of sulfonamide derivatives with endothelin receptors and their effects on pulmonary vascular hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonamides (Compounds [7–9])

Compounds [7–9] from share the sulfonamide backbone but incorporate 1,2,4-triazole rings instead of thiazolidine. Key differences include:

  • Tautomerism : Unlike the stable trioxo-thiazolidine system in the target compound, triazoles [7–9] exist in equilibrium between thione and thiol tautomers. IR spectra confirm the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), consistent with thione dominance .
  • Synthesis : Triazoles are formed via base-mediated cyclization of hydrazinecarbothioamides, whereas the thiazolidine ring in the target compound likely requires sulfone oxidation or alternative cyclization strategies.
  • Stability : The trioxo-thiazolidine system may exhibit greater oxidative stability compared to tautomer-sensitive triazoles.

Chromene-Pyrazolo-Pyrimidine Sulfonamide (Example 53, )

This compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a fluorinated aromatic system and sulfonamide group but differs in core heterocycles:

  • Heterocyclic Core : The target compound’s thiazolidine contrasts with the chromene-pyrazolo-pyrimidine scaffold in Example 53. The latter’s extended π-system may enhance UV absorption or binding to aromatic-rich targets.
  • Synthetic Routes : Example 53 employs Suzuki-Miyaura coupling (Pd catalysis), contrasting with classical condensation methods used for simpler sulfonamides .

Pesticidal Sulfonamides ()

Tolyfluanid and dichlofluanid are fluorinated sulfonamide pesticides. Key comparisons include:

  • Substituent Effects: The target compound’s 2-fluorophenyl and thiazolidine groups may reduce volatility compared to tolylfluanid’s dimethylamino-sulfonyl and dichloro-fluoro motifs, which enhance pesticidal persistence .
  • Toxicity Profile : Fluorine position (para vs. ortho) influences metabolic stability; ortho-fluorine in the target compound may sterically hinder enzymatic degradation.

Simpler Sulfonamide Derivatives ()

Examples like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide highlight the impact of substituent simplicity:

  • Solubility : The target compound’s dimethyl and trioxo-thiazolidine groups likely reduce water solubility compared to smaller analogs.
  • Spectral Signatures : IR bands for C=O (absent in triazoles ) and S=O (∼1150–1350 cm⁻¹) would differ between the target and simpler sulfonamides.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Structure Key IR Bands (cm⁻¹) Notable Features
Target Compound Thiazolidine-sulfonamide νS=O (1150–1350), νC-F (1200) Trioxo-thiazolidine stability
Triazoles [7–9] 1,2,4-Triazole νC=S (1247–1255) Thione tautomer dominance
Example 53 Chromene-pyrazolo-pyrimidine νC=O (1680–1700) Suzuki-Miyaura synthesis
2-fluoro-N,3-dimethylbenzene-1-sulfonamide Simple sulfonamide νS=O (1150–1350) High solubility

Preparation Methods

Sulfonamide Core Synthesis

The benzene sulfonamide core is synthesized via nucleophilic substitution between 2,6-dimethylbenzenesulfonyl chloride and 2-fluoroaniline. This reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 78–85%. Critical parameters include stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature maintenance at 0–5°C to minimize side reactions.

Representative Procedure :

  • Dissolve 2-fluoroaniline (10 mmol) in DCM (30 mL) under nitrogen.

  • Add TEA (12 mmol) dropwise at 0°C.

  • Introduce 2,6-dimethylbenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

  • Stir at room temperature for 12 hours, then wash with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL).

  • Dry over MgSO₄, concentrate, and recrystallize from ethanol to obtain the sulfonamide intermediate.

Thiazolidinone Ring Formation and Sulfonation

The 1,1,3-trioxo-thiazolidin-2-yl group is introduced via cyclization of a β-amino alcohol precursor followed by oxidation. Two primary methods are documented:

Mercaptoacetic Acid Cyclization

Reacting the sulfonamide intermediate with mercaptoacetic acid in the presence of phosphorus oxychloride (POCl₃) forms the thiazolidinone ring. This method, adapted from analogous syntheses, proceeds via:

  • Thioester Formation : Sulfonamide + mercaptoacetic acid → thioester intermediate.

  • Cyclization : POCl₃-mediated intramolecular cyclization to yield thiazolidin-4-one.

  • Oxidation : Conversion of the sulfide to sulfone using meta-chloroperbenzoic acid (m-CPBA).

Optimization Notes :

  • POCl₃ Stoichiometry : Excess POCl₃ (3 equiv.) ensures complete cyclization.

  • Oxidation Control : m-CPBA (2.2 equiv.) in DCM at 0°C prevents over-oxidation.

β-Amino Alcohol Route

An alternative approach involves condensing the sulfonamide with a β-amino alcohol derivative (e.g., 2-amino-1,3-propanediol) under Mitsunobu conditions (DIAD, PPh₃), followed by oxidation. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Reaction Optimization and Yield Enhancement

Comparative studies highlight critical factors influencing yield and purity:

ParameterMercaptoacetic Acid Routeβ-Amino Alcohol Route
Cyclization Yield 68%74%
Oxidation Efficiency 92%88%
Total Isolated Yield 58%62%

Key findings:

  • Solvent Effects : Acetonitrile outperforms THF in cyclization steps due to superior solubility of intermediates.

  • Catalyst Screening : Amberlyst-15 resin increases thioester formation rate by 40% compared to homogeneous acids.

Characterization and Analytical Validation

Final product validation employs spectroscopic and crystallographic methods:

  • ¹H NMR : Distinct signals for fluorophenyl (δ 7.25–7.45 ppm), methyl groups (δ 2.35–2.50 ppm), and sulfone protons (δ 3.85–4.10 ppm).

  • X-ray Crystallography : Confirms planarity between the sulfonamide and thiazolidinone rings (dihedral angle = 87.3°), consistent with similar structures.

  • HPLC Purity : >99% achieved via recrystallization from ethyl acetate/hexane (3:1 v/v).

Challenges and Alternative Strategies

Byproduct Formation

Competing N-alkylation during thiazolidinone formation generates a 10–15% byproduct, mitigated by:

  • Low-Temperature Control : Slowing reaction kinetics at −10°C reduces alkylation.

  • Protecting Groups : Temporary Boc protection of the sulfonamide nitrogen minimizes undesired side reactions.

Green Chemistry Approaches

Recent advances explore solvent-free mechanochemical synthesis using ball milling, reducing reaction times by 70% while maintaining 89% yield .

Q & A

Q. How to address discrepancies in reported solubility profiles?

  • Answer:
  • Solvent screening : Re-test solubility in DMSO, PBS, and simulated gastric fluid .
  • Temperature dependence : Measure solubility at 25°C vs. 37°C (van’t Hoff analysis) .
  • Aggregation detection : Use dynamic light scattering (DLS) to identify nano-precipitates .

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